1'-Hydroxyestragole

Genotoxicity DNA Adductomics In Vitro Toxicology

1'-Hydroxyestragole (CAS 51410-44-7, C10H12O2, MW 164.2 g/mol) is the primary proximate carcinogenic metabolite of the naturally occurring phenylpropene estragole, which is found in essential oils of herbs such as basil, fennel, and tarragon. This allylic alcohol is formed endogenously via CYP-mediated 1'-hydroxylation of estragole and serves as the obligate precursor to the ultimate carcinogenic species, 1'-sulfooxyestragole, generated through sulfotransferase (SULT) conjugation.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 51410-44-7
Cat. No. B1218065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Hydroxyestragole
CAS51410-44-7
Synonyms1'-hydroxyestragole
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C=C)O
InChIInChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h3-7,10-11H,1H2,2H3
InChIKeyRUPMSBPCFQDMAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-Hydroxyestragole (CAS 51410-44-7) for Carcinogenicity and Metabolism Research | Procurement Guide


1'-Hydroxyestragole (CAS 51410-44-7, C10H12O2, MW 164.2 g/mol) is the primary proximate carcinogenic metabolite of the naturally occurring phenylpropene estragole, which is found in essential oils of herbs such as basil, fennel, and tarragon [1]. This allylic alcohol is formed endogenously via CYP-mediated 1'-hydroxylation of estragole [2] and serves as the obligate precursor to the ultimate carcinogenic species, 1'-sulfooxyestragole, generated through sulfotransferase (SULT) conjugation [3]. Unlike its parent compound estragole, 1'-hydroxyestragole exhibits direct and potent genotoxicity and cytotoxicity in human liver cell models . As a research chemical, it is primarily utilized as an analytical reference standard for metabolism and toxicology studies, and as a key intermediate for synthesizing reactive ester derivatives (e.g., 1'-acetoxyestragole) used in DNA adduct research [4].

Why 1'-Hydroxyestragole Cannot Be Substituted with Estragole or Other Allylbenzenes in Genotoxicity and Metabolism Studies


Generic substitution of 1'-hydroxyestragole with its parent compound estragole, or with other structurally similar allylbenzenes (e.g., methyleugenol or safrole) and their metabolites, is scientifically invalid due to profound, quantifiable differences in genotoxic potency and metabolic activation requirements. Estragole itself is a procarcinogen that requires CYP-mediated bioactivation to exert genotoxic effects, exhibiting minimal activity in cells lacking CYP1A2 expression [1]. In stark contrast, 1'-hydroxyestragole is a proximate carcinogen that bypasses the rate-limiting CYP step and acts as a direct substrate for sulfotransferases (SULTs), leading to 10- to 50-fold higher DNA adduct levels and significant cytotoxicity at micromolar concentrations where estragole shows no effect . Furthermore, comparative studies demonstrate that 1'-hydroxyestragole is a more potent genotoxin than other 1'-hydroxy metabolites like 1'-hydroxymethyleugenol or 1'-hydroxysafrole in certain contexts [2]. Therefore, substituting 1'-hydroxyestragole with estragole or a different 1'-hydroxy metabolite in a research workflow will yield misleading data on the true genotoxic hazard, adductome profiles, and species-specific bioactivation kinetics associated with estragole exposure.

Quantitative Differentiation of 1'-Hydroxyestragole vs. Estragole and Other Allylbenzene Metabolites


10- to 50-Fold Higher DNA Adduct Formation Compared to Equimolar Estragole in Human Hepatoma Cells

In a direct head-to-head comparison using human HepG2 hepatoma cells, incubation with 1'-hydroxyestragole (1'OH-ES) resulted in E3′-N2-dG DNA adduct levels that were 10- to 50-fold higher than those formed from equimolar concentrations of its parent compound, estragole (ES) [1]. This massive quantitative disparity underscores the critical role of 1'-hydroxylation in genotoxic potency and demonstrates why estragole cannot serve as a proxy for its proximate carcinogenic metabolite in genotoxicity assays.

Genotoxicity DNA Adductomics In Vitro Toxicology

Potent Cytotoxicity (EC50 ~25 µM) vs. No Cytotoxicity from Estragole up to 500 µM

A direct comparative study in human HepG2 cells revealed a stark dichotomy in cytotoxic potential. 1'-Hydroxyestragole exhibited clear time- and dose-dependent cytotoxicity, with EC50 values of 56.2 µM at 24 hours and 24.7 µM at 72 hours . In contrast, the parent compound estragole showed no effects on cell viability even at concentrations up to 500 µM . This confirms that the proximate metabolite, and not the parent procarcinogen, is the primary driver of acute hepatotoxicity observed in in vitro models.

Cytotoxicity Hepatotoxicity In Vitro Toxicology

Genotoxic Potency in Primary Rat Hepatocytes: More Potent than Parent Allylbenzenes

In a comparative study assessing unscheduled DNA synthesis (UDS) in primary rat hepatocytes, the 1'-hydroxy metabolites of allylbenzenes were found to be more potent genotoxins than their parent compounds [1]. Specifically, 1'-hydroxyestragole demonstrated a greater capacity to induce UDS compared to estragole, methyleugenol, and safrole, underscoring the critical role of the 1'-hydroxy group in genotoxicity. The non-linear dose-response curves observed for these compounds highlight the importance of considering dose-dependent metabolism in risk assessment [1].

Genotoxicity Unscheduled DNA Synthesis Primary Hepatocytes

In Vivo Hepatocarcinogenicity: 70% Tumor Incidence vs. 12% in Vehicle Controls

A foundational in vivo study in male CD-1 mice demonstrated the potent hepatocarcinogenicity of 1'-hydroxyestragole. Of the 12-month survivors given a total dose of 4.4 µmoles of 1'-hydroxyestragole by subcutaneous injection, 70% developed hepatocellular carcinomas, compared to a 12% incidence in vehicle-treated controls [1]. In the same study, estragole at a similar total dose (4.4 µmoles) induced carcinomas in only 23% of mice [1]. This roughly 3-fold higher incidence rate for the 1'-hydroxy metabolite provides direct in vivo evidence of its enhanced carcinogenic potency relative to the parent compound.

Carcinogenicity In Vivo Toxicology Hepatocellular Carcinoma

Species-Specific Sulfonation Kinetics: 30x Higher Catalytic Efficiency in Male Rat vs. Human Liver S9

The bioactivation of 1'-hydroxyestragole to its ultimate carcinogenic form, 1'-sulfooxyestragole, is catalyzed by sulfotransferases (SULTs) and displays significant species-specific kinetics. A comparative study using liver S9 homogenates found that sulfonation of 1'-hydroxyestragole was about 30 times more efficient in male rat liver S9 than in human liver S9 [1]. Catalytic efficiency in male mouse liver S9 was comparable to that in humans [1]. This data is critical for accurate cross-species extrapolation of cancer risk and demonstrates the value of 1'-hydroxyestragole as a substrate for probing SULT activity.

Drug Metabolism Sulfotransferase Species Differences

Clastogenicity Threshold: Induces Chromosomal Damage at ≥ 25 µM, Estragole Requires ≥ 1 mM

A direct comparison of clastogenic potential revealed that 1'-hydroxyestragole induces chromosomal damage at concentrations ≥ 25 µM in human HepG2 cells [1]. In stark contrast, the parent compound estragole required much higher concentrations (≥ 1 mM) to elicit a clastogenic response, and this was only observed in CYP1A2-overexpressing cells [1]. Benchmark Concentration (BMC) modeling further indicated that the BMC for clastogenicity is 12-17-fold higher than the BMC for DNA adduct formation, suggesting a threshold of adduct levels must be exceeded to trigger this downstream effect [1].

Clastogenicity Micronucleus Assay Genotoxicity

Validated Research Applications for 1'-Hydroxyestragole (CAS 51410-44-7) Based on Quantitative Evidence


In Vitro Genotoxicity Positive Control and Adductomics Standard

1'-Hydroxyestragole is the definitive positive control for in vitro genotoxicity and cytotoxicity assays involving human liver cell models (e.g., HepG2, primary human hepatocytes). Its ability to induce robust DNA adduct formation (10- to 50-fold higher than estragole) [1], cytotoxicity (EC50 ~25 µM) , and clastogenicity (≥25 µM) [2] at low micromolar concentrations makes it an essential calibrant for evaluating the performance of genotoxicity screening assays. Its use as a substrate for generating and quantifying E3′-N2-dG adducts via LC-MS/MS provides a critical benchmark for adductomics workflows [3].

Cross-Species Metabolism and SULT Activity Probe

Due to the quantifiable, 30-fold difference in its sulfonation efficiency between male rat and human liver S9 fractions [4], 1'-hydroxyestragole serves as a precise probe for characterizing species-specific differences in sulfotransferase (SULT) activity. This application is critical for calibrating physiologically based biokinetic (PBBK) models and for generating human-relevant metabolism data to support regulatory risk assessments of estragole-containing botanicals and food products [4].

In Vivo Hepatocarcinogenesis Studies and Chemoprevention Efficacy Testing

With a well-characterized in vivo tumorigenic profile—inducing hepatocellular carcinomas in 70% of treated mice compared to 12% in controls [5]—1'-hydroxyestragole is a validated tool for mechanistic studies of allylbenzene-induced hepatocarcinogenesis. It is particularly valuable for evaluating the efficacy of chemopreventive agents, such as SULT inhibitors (e.g., nevadensin or basil extracts), where inhibition of its bioactivation to 1'-sulfooxyestragole serves as a direct pharmacodynamic endpoint [6].

Synthesis of DNA Adduct Standards and Reactive Ester Intermediates

1'-Hydroxyestragole is the essential starting material for synthesizing 1'-acetoxyestragole, a stable electrophilic ester that models the reactive 1'-sulfooxyestragole intermediate [7]. 1'-Acetoxyestragole is used to generate authentic DNA adduct standards (e.g., N2-(trans-isoestragol-3'-yl)-2'-deoxyguanosine) for LC-MS/MS method development, structural elucidation, and quantification of estragole-specific DNA damage in biological samples [8]. Procurement of high-purity 1'-hydroxyestragole is thus a prerequisite for laboratories developing or validating analytical methods for estragole exposure and risk assessment.

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